molecular formula C9H16ClNS B13512197 5-(Thiophen-2-yl)pentan-1-aminehydrochloride

5-(Thiophen-2-yl)pentan-1-aminehydrochloride

Cat. No.: B13512197
M. Wt: 205.75 g/mol
InChI Key: UPFDMUUBIHKWDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Thiophen-2-yl)pentan-1-aminehydrochloride is a chemical compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is particularly interesting due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-(Thiophen-2-yl)pentan-1-aminehydrochloride, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-2-yl)pentan-1-aminehydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Mechanism of Action

The mechanism of action of 5-(Thiophen-2-yl)pentan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of enzymes or receptors, thereby modulating biological processes . The exact mechanism depends on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

5-(Thiophen-2-yl)pentan-1-aminehydrochloride is unique due to its specific structure, which combines a thiophene ring with a pentan-1-amine side chain. This unique structure imparts specific chemical and biological properties that differentiate it from other thiophene derivatives .

Properties

Molecular Formula

C9H16ClNS

Molecular Weight

205.75 g/mol

IUPAC Name

5-thiophen-2-ylpentan-1-amine;hydrochloride

InChI

InChI=1S/C9H15NS.ClH/c10-7-3-1-2-5-9-6-4-8-11-9;/h4,6,8H,1-3,5,7,10H2;1H

InChI Key

UPFDMUUBIHKWDI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCCCCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.